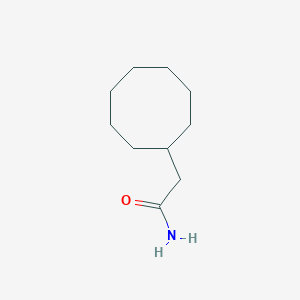![molecular formula C24H48N6O3 B14727277 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane CAS No. 5434-22-0](/img/structure/B14727277.png)
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a triazinane core with three morpholin-4-ylpropyl groups attached to it. The presence of morpholine rings imparts specific chemical properties that make it useful in different scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazine with morpholine derivatives. One common method is the reaction of 1,3,5-triazine with 3-(morpholin-4-yl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its interactions with biological molecules such as DNA and proteins
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane involves its interaction with specific molecular targets. The morpholine rings can interact with biological molecules, leading to various effects. For example, the compound may bind to DNA or proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: The core structure of 1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane. It is a versatile building block in organic synthesis.
Morpholine: A component of the compound, known for its use in various chemical reactions and as a solvent.
Tetrazole-containing 1,3,5-triazine derivatives: These compounds have similar structures and are studied for their biological activities.
Uniqueness
This compound is unique due to the presence of three morpholine rings attached to the triazinane core. This structure imparts specific chemical properties that make it useful in various applications, including its potential as a therapeutic agent and its use in materials science.
Eigenschaften
CAS-Nummer |
5434-22-0 |
|---|---|
Molekularformel |
C24H48N6O3 |
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
4-[3-[3,5-bis(3-morpholin-4-ylpropyl)-1,3,5-triazinan-1-yl]propyl]morpholine |
InChI |
InChI=1S/C24H48N6O3/c1(4-25-10-16-31-17-11-25)7-28-22-29(8-2-5-26-12-18-32-19-13-26)24-30(23-28)9-3-6-27-14-20-33-21-15-27/h1-24H2 |
InChI-Schlüssel |
VADQIACNJVNDKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCN2CN(CN(C2)CCCN3CCOCC3)CCCN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)
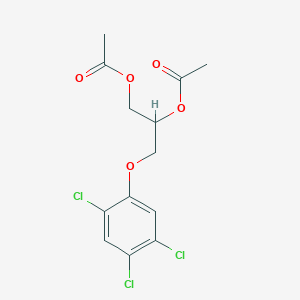


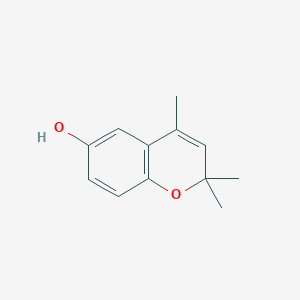

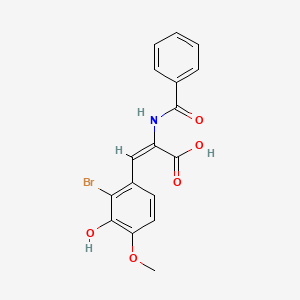
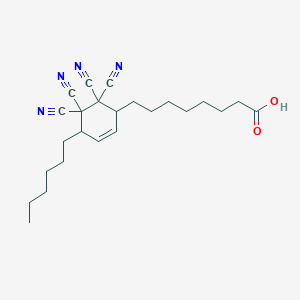
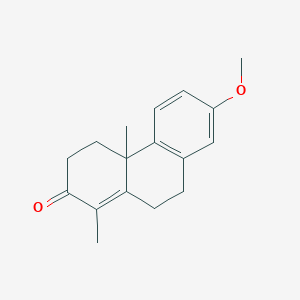
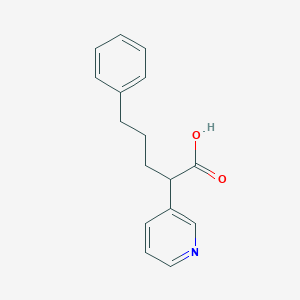
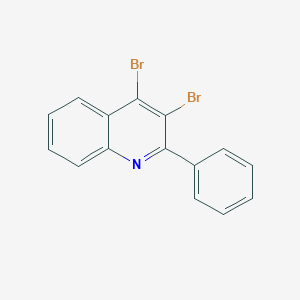
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
